molecular formula C11H23N3O3S B2468480 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235031-46-5

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2468480
CAS No.: 1235031-46-5
M. Wt: 277.38
InChI Key: BEHBEARZZCJNMZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and an isopropyl group

Mechanism of Action

Target of Action

The primary targets of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are currently unknown. This compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been found in more than twenty classes of pharmaceuticals , suggesting that this compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmaceuticals that contain piperidine derivatives , it’s likely that this compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isopropyl isocyanate and methylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidin-4-yl)methanol: A related compound with a hydroxyl group instead of the isopropyl group.

    1-Isopropyl-3-(piperidin-4-yl)methyl)urea: Lacks the methylsulfonyl group, making it less polar.

Uniqueness

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the isopropyl and methylsulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-9(2)13-11(15)12-8-10-4-6-14(7-5-10)18(3,16)17/h9-10H,4-8H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBEARZZCJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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